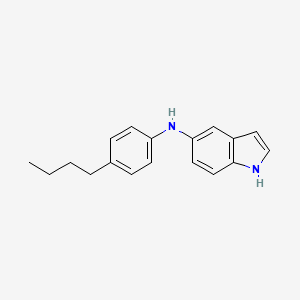
N-(4-butylphenyl)-1H-indol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl group attached to the phenyl ring, which is connected to the indole moiety through an amine linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-butylaniline and indole-5-carboxylic acid.
Amidation Reaction: The carboxylic acid group of indole-5-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-butylaniline to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-butylphenyl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of oxidized derivatives such as N-(4-butylphenyl)-1H-indol-5-one.
Reduction: Formation of reduced derivatives such as this compound.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-(4-butylphenyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of N-(4-butylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-butylphenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
- N-(4-butylphenyl)-N’-cyclohexylurea
- N-(4-butylphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(4-butylphenyl)-1H-indol-5-amine is unique due to its specific structural features, such as the indole core and the butyl-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C18H20N2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-1H-indol-5-amine |
InChI |
InChI=1S/C18H20N2/c1-2-3-4-14-5-7-16(8-6-14)20-17-9-10-18-15(13-17)11-12-19-18/h5-13,19-20H,2-4H2,1H3 |
InChIキー |
YEOLPLBJAPKOSW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


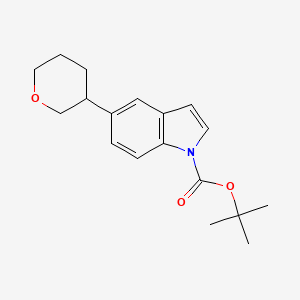
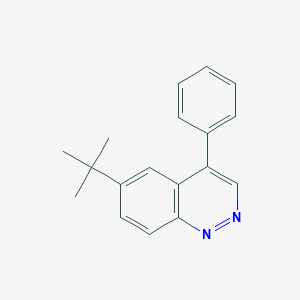
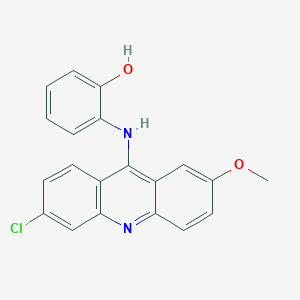
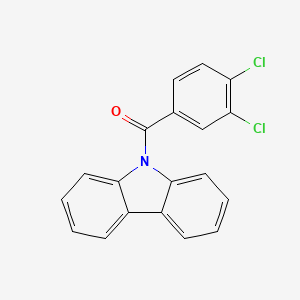
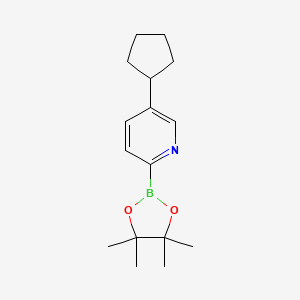
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
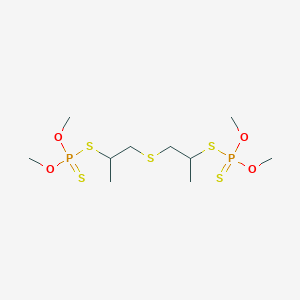

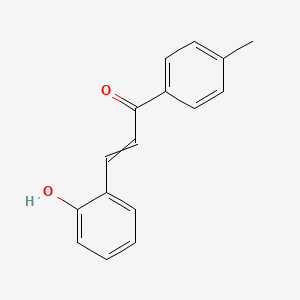
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
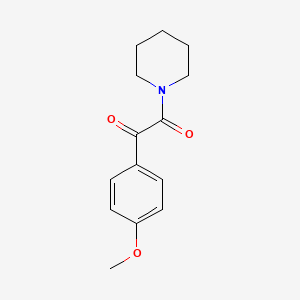
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
